N-(3,3,3-trifluoropropyl)benzamide
Description
N-(3,3,3-Trifluoropropyl)benzamide is a benzamide derivative featuring a trifluoropropyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₃F₃N₂OS (CAS: 1589818-98-3), with a molecular weight of 314.33 g/mol . This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR, a target critical for overcoming ethionamide resistance. Key pharmacological parameters include an IC₅₀ = 0.40 μM, EC₅₀ = 0.08 μM, and a ligand efficiency (LE) of 0.47, indicative of strong target binding and favorable drug-like properties .
Properties
CAS No. |
1469057-25-7 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COCl+CF3CH2CH2NH2→C6H5CONHCH2CF3+HCl
The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoropropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of trifluoropropylamines.
Hydrolysis: Formation of benzoic acid and trifluoropropylamine.
Scientific Research Applications
N-(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoropropyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of N-(3,3,3-trifluoropropyl)benzamide are best understood in the context of structurally related benzamide derivatives. Below is a detailed analysis:
EthR Inhibitors with Thiazole Substituents
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 4)
- Structure : Incorporates a 2-methylthiazole moiety at the benzamide’s 4-position.
- Activity : IC₅₀ = 0.40 μM, EC₅₀ = 0.08 μM, LE = 0.45.
- Advantages : High solubility and ligand efficiency, validated by X-ray crystallography (PDB: 4M3D) .
- Comparison : Exhibits superior potency and ligand efficiency compared to earlier analogs like BDM31343 and BDM41906, likely due to optimized thiazole interactions with EthR’s hydrophobic pocket .
4-(2-(Propylsulfonamidomethyl)thiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 5)
- Structure : Adds a propylsulfonamidomethyl group to the thiazole ring.
4-(3-(Phenylsulfonamido)prop-1-ynyl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 6)
Fluorinated Benzamide Derivatives
3-Fluoro-N-(1-phenylpropyl)benzamide (3m)
- Structure : Lacks the trifluoropropyl group but includes a fluoro and phenylpropyl chain.
- Synthesis : Prepared via electrochemical C–H amidation .
- Comparison: No EthR inhibition data available, but the absence of trifluoropropyl may reduce target affinity.
2,3,4,5,6-Pentafluoro-N-(3,3,3-trifluoropropyl)benzamide
- Structure : Fully fluorinated benzamide ring with the trifluoropropyl group.
Analogs with Heterocyclic Modifications
N-(4-Chloro-2-(4-(3,3,3-trifluoropropyl)piperazin-1-yl)phenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
- Structure : Integrates piperazine and pyrrolidine moieties.
- Activity: No EthR data, but the piperazine group may improve solubility and pharmacokinetics .
3-Fluoro-5-nitro-N-propylbenzamide
- Structure : Nitro and propyl substituents on the benzamide.
- Properties : Molecular weight = 226.2 g/mol; nitro groups often confer metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
